molecular formula C10H13NO4S B5719236 methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

Cat. No. B5719236
M. Wt: 243.28 g/mol
InChI Key: KUOLBTHPBVWMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate (MMMB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has been shown to exert various biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, which is a key mediator of inflammation. methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has also been reported to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has been shown to enhance the activity of natural killer (NK) cells, which play a key role in the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. However, methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate for its safe and effective use in clinical settings.

Future Directions

There are several future directions for the research on methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate. One of the most promising areas is the development of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate-based drug formulations for the treatment of cancer and inflammatory disorders. In addition, methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate can be further investigated for its potential use as a herbicide and insecticide. Furthermore, the mechanism of action of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate can be elucidated by studying its interaction with specific enzymes and signaling pathways. Finally, the synthesis method of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate can be optimized to improve its yield and purity.

Synthesis Methods

Methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate can be synthesized using various methods, including the reaction between 3-[(methylsulfonyl)amino]benzoic acid and methyl chloroformate in the presence of a base. Another method involves the reaction between 3-[(methylsulfonyl)amino]benzoic acid and thionyl chloride, followed by the reaction with methanol. The yield of methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

Methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In addition, methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate has been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the activity of certain enzymes in plants and insects.

properties

IUPAC Name

methyl 3-(methanesulfonamido)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-8(10(12)15-2)5-4-6-9(7)11-16(3,13)14/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOLBTHPBVWMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

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